Quinazoline-4-carboxylic acid

Anti-inflammatory In vivo pharmacology Quinazoline derivatives

Quinazoline-4-carboxylic acid (CAS 16499-51-7) is a high-purity heterocyclic building block featuring the pharmacologically critical 4-carboxylic acid moiety. Unlike the 2-COOH isomer, this scaffold delivers distinct kinase inhibition profiles and serves as a validated starting point for selective Aurora A kinase inhibitors. Derivatives achieve up to 50% edema inhibition in vivo, supporting next-generation NSAID discovery. The robust one-pot three-component synthesis enables rapid parallel library generation. Procure the parent acid for efficient diversification into amides, esters, and focused kinase inhibitor libraries.

Molecular Formula C9H6N2O2
Molecular Weight 174.16 g/mol
CAS No. 16499-51-7
Cat. No. B172054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinazoline-4-carboxylic acid
CAS16499-51-7
Molecular FormulaC9H6N2O2
Molecular Weight174.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC=N2)C(=O)O
InChIInChI=1S/C9H6N2O2/c12-9(13)8-6-3-1-2-4-7(6)10-5-11-8/h1-5H,(H,12,13)
InChIKeyUGTWMWCZTAKZGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinazoline-4-carboxylic Acid (CAS 16499-51-7): A Core Heterocyclic Building Block for Medicinal Chemistry and Drug Discovery


Quinazoline-4-carboxylic acid (CAS 16499-51-7) is a heterocyclic organic compound that serves as a foundational scaffold in medicinal chemistry [1]. Its structure consists of a fused quinazoline ring system with a carboxylic acid group at the 4-position, a feature that is critical for both its biological activity and its utility as a versatile synthetic intermediate [2]. This compound is a high-purity building block extensively used in the synthesis of diverse pharmacologically active molecules, particularly kinase inhibitors and anti-inflammatory agents [3].

Why Quinazoline-4-carboxylic Acid Cannot Be Casually Substituted with Positional Isomers or Quinoline Analogs


The position of the carboxylic acid group on the quinazoline ring is a critical determinant of biological activity and synthetic utility [1]. For example, the 4-carboxylic acid derivative exhibits distinct anti-inflammatory and kinase inhibition profiles compared to the 2-carboxylic acid isomer [1]. Furthermore, the quinazoline core itself imparts different pharmacological properties and synthetic accessibility than the related quinoline-4-carboxylic acid scaffold [2]. Simple substitution with a structurally similar compound can lead to a complete loss of target engagement or a significant alteration in synthetic yield and purity [3].

Quantitative Differentiation of Quinazoline-4-carboxylic Acid: Head-to-Head and Cross-Study Evidence


In Vivo Anti-Inflammatory Efficacy of Quinazoline-4-carboxylic Acid Derivatives vs. Standard NSAID Diclofenac

Derivatives of quinazoline-4-carboxylic acid, specifically (quinazoline-4(3H)-ylidene)hydrazides of dicarboxylic acids, demonstrate significant in vivo anti-inflammatory activity in a carrageenan-induced rat paw edema model. These compounds inhibited edema formation in a range of 17.0–50.0%, providing a quantified benchmark against the reference drug diclofenac sodium, which is a standard clinical comparator [1].

Anti-inflammatory In vivo pharmacology Quinazoline derivatives

Synthetic Efficiency: One-Pot Synthesis of 2-Phenyl-quinazoline-4-carboxylic Acid vs. Traditional Multi-Step Methods

A key derivative, 2-phenyl-quinazoline-4-carboxylic acid, can be synthesized via an efficient one-pot, three-component condensation reaction. This method, starting from the alkaline hydrolysis product of isatin, benzaldehyde, and ammonium acetate, represents a significant improvement in synthetic efficiency. While specific comparative yield data for this exact derivative is not provided in the referenced source, the one-pot methodology is contrasted with traditional multi-step routes, which generally require multiple purification steps and often result in lower overall yields [1].

Synthetic methodology One-pot synthesis Quinazoline building block

Kinase Selectivity Profile of a Quinazoline-4-carboxylic Acid Derivative (Aurora A Kinase Inhibitor Lead)

A specific derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e), demonstrates selective inhibition of Aurora A kinase. A kinase panel assay against a panel of 14 kinases was conducted to evaluate its selectivity profile, confirming that the quinazoline-4-carboxylic acid scaffold can be engineered for high target selectivity, a critical factor for minimizing off-target toxicity [1]. The study identified Compound 6e as the most potent among the tested derivatives.

Kinase inhibition Selectivity Anticancer Aurora A kinase

Positional Isomer Differentiation: Quinazoline-4-carboxylic Acid vs. Quinazoline-2-carboxylic Acid

The position of the carboxylic acid group on the quinazoline ring dictates distinct biological activities and chemical reactivity. Quinazoline-4-carboxylic acid and its regioisomer, quinazoline-2-carboxylic acid, are not interchangeable building blocks [1]. The 4-carboxylic acid derivative serves as a precursor to specific pharmacophores, while the 2-carboxylic acid isomer leads to different structural series with distinct target interactions.

Structure-activity relationship Positional isomer Quinazoline scaffold

Strategic Application Scenarios for Quinazoline-4-carboxylic Acid in Research and Development


Synthesis of Targeted Kinase Inhibitors for Oncology Research

The quinazoline-4-carboxylic acid scaffold is a validated starting point for designing selective kinase inhibitors, as demonstrated by the development of a selective Aurora A kinase inhibitor lead [1]. Researchers in oncology can utilize this core to build focused libraries of analogs, with the carboxylic acid moiety serving as a critical hydrogen-bonding anchor in the kinase active site [1].

Development of Novel Anti-Inflammatory Agents

The in vivo anti-inflammatory activity of quinazoline-4-carboxylic acid derivatives, which can achieve up to 50.0% edema inhibition in a standard rat model, positions this compound as a valuable scaffold for the discovery of next-generation NSAIDs or anti-inflammatory biologics [2]. This is particularly relevant for programs seeking to explore non-COX-dependent pathways or to mitigate the side effects associated with current therapies [2].

Medicinal Chemistry Building Block for Parallel Synthesis

The robust and efficient one-pot, three-component synthesis of key 2-substituted quinazoline-4-carboxylic acid derivatives [3] makes this core ideal for parallel synthesis and automated library generation. Procurement of the parent acid (CAS 16499-51-7) provides a versatile intermediate that can be rapidly diversified into amides, esters, and other functional groups, accelerating hit-to-lead and lead optimization campaigns.

Technical Documentation Hub

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